molecular formula C10H16O3 B14277250 tert-Butyl 3-oxohex-4-enoate CAS No. 132117-94-3

tert-Butyl 3-oxohex-4-enoate

Cat. No.: B14277250
CAS No.: 132117-94-3
M. Wt: 184.23 g/mol
InChI Key: YBQWHQCHKADBAN-UHFFFAOYSA-N
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Description

Tert-Butyl 3-oxohex-4-enoate is a chemical building block of interest in organic synthesis and medicinal chemistry. As a beta-keto ester derivative, this compound features a reactive 1,3-dicarbonyl system and a terminal alkene, making it a versatile synthon for constructing complex molecular architectures, including natural products and active pharmaceutical ingredients (APIs). Its structure is analogous to other tert-butyl beta-keto esters, which are frequently employed in chemoenzymatic syntheses of biologically active molecules, such as the NF-κB inhibitor Rugulactone . The tert-butyl ester group offers advantages in synthetic strategies by providing steric bulk that can influence reaction pathways and can be readily cleaved under acidic conditions to reveal a carboxylic acid. The combination of the enone and the ester functional groups makes it a potential candidate for participating in cascade reactions and cyclizations, such as the Hantzsch pyridine synthesis . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132117-94-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl 3-oxohex-4-enoate

InChI

InChI=1S/C10H16O3/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-6H,7H2,1-4H3

InChI Key

YBQWHQCHKADBAN-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

Methodologies for the Synthesis of Tert Butyl 3 Oxohex 4 Enoate and Its Analogues

Classical and Established Synthetic Routes to 3-Oxohex-4-enoate Scaffolds

Traditional organic synthesis provides a robust foundation for the creation of 3-oxohex-4-enoate structures. These methods often involve the formation of carbon-carbon bonds through the manipulation of carbonyl chemistry and the use of organometallic reagents.

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a viable method for constructing the β-keto ester functionality inherent in the 3-oxohex-4-enoate scaffold. This reaction involves the base-mediated condensation of two ester molecules. In a "crossed" Claisen condensation, the enolate of one ester attacks a different, often non-enolizable, ester to form a β-keto ester.

The process begins with the deprotonation of the α-carbon of an ester, such as tert-butyl acetate, by a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate then undergoes nucleophilic acyl substitution on another ester, for instance, an α,β-unsaturated ester like ethyl crotonate. The subsequent loss of an alkoxide leaving group yields the desired β-keto ester. A critical aspect of the Claisen condensation is that a full equivalent of base is required, as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion.

Key Steps in Claisen Condensation for 3-Oxohex-4-enoate Synthesis:

StepDescription
1. Enolate Formation A strong base removes an alpha-hydrogen from an ester to form a nucleophilic ester enolate.
2. Nucleophilic Attack The enolate attacks the carbonyl carbon of a second ester molecule.
3. Elimination The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.
4. Deprotonation The newly formed β-keto ester is deprotonated by the base, driving the equilibrium.

Organometallic reagents offer an alternative pathway to 3-oxohex-4-enoate and its analogues. The Barbier reaction, a key example, is an organometallic reaction that involves an alkyl halide, a carbonyl compound, and a metal, typically magnesium, zinc, indium, or samarium. mdpi.com A distinguishing feature of the Barbier reaction is the in situ generation of the organometallic species, which immediately reacts with the carbonyl substrate present in the reaction mixture. mdpi.com This one-pot nature makes it experimentally simpler than the related Grignard reaction, where the organometallic reagent is prepared separately.

In the context of synthesizing 3-oxohex-4-enoate analogues, a Barbier-type reaction could involve the reaction of an appropriate allyl halide with a β-keto ester precursor in the presence of a suitable metal. The choice of metal and reaction conditions can influence the reactivity and selectivity of the transformation. Notably, Barbier-type reactions are often more tolerant of functional groups and can sometimes be carried out in aqueous media, aligning with the principles of green chemistry. mdpi.com

A more specialized approach for the synthesis of γ,δ-unsaturated β-ketoesters involves thermal cascade reactions of diazodicarbonyl compounds. researchgate.net This method provides a route to these structures under catalyst-free conditions. The reaction cascade is typically initiated by the thermal decomposition of a diazodicarbonyl compound, which can lead to a Wolff rearrangement to form a ketene (B1206846) intermediate. This highly reactive ketene can then be trapped by various nucleophiles.

In a relevant synthetic sequence, the Wolff rearrangement of an α-diazo-β-ketoester, followed by trapping of the resulting ketene intermediate with an enol ether, can generate a variety of γ,δ-unsaturated β-ketoesters. researchgate.net This methodology offers a pathway to complex ketoester structures through a sequence of concerted or stepwise transformations initiated by heat.

Chemoenzymatic and Biocatalytic Approaches to Chiral 3-Oxohex-4-enoate Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of chemoenzymatic and biocatalytic methods. These approaches utilize the inherent stereoselectivity of enzymes to produce chiral molecules with high optical purity.

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. This enzymatic transformation is highly valuable for the synthesis of enantiopure hydroxy esters from their corresponding keto ester precursors. The reduction of a 3-oxo group in a 3-oxohex-4-enoate derivative by a KRED can yield either the (R)- or (S)-3-hydroxy-hex-4-enoate, depending on the specific enzyme used.

These reactions typically employ a nicotinamide (B372718) cofactor, such as NADPH or NADH, as the hydride source. To make the process economically viable, a cofactor regeneration system is often coupled with the primary enzymatic reduction. This can be achieved by using a sacrificial alcohol and a second enzyme, like a glucose dehydrogenase or an alcohol dehydrogenase, to regenerate the reduced cofactor. The enantioselectivity of KREDs is often very high, providing access to chiral building blocks that are difficult to obtain through traditional chemical methods.

Example of KRED-catalyzed reduction:

SubstrateEnzymeProductEnantiomeric Excess (ee)
Ethyl 4-chloro-3-oxobutanoateKetoreductaseEthyl (R)-4-chloro-3-hydroxybutanoate>99%
tert-Butyl 3-oxohexanoateKetoreductasetert-Butyl (R)-3-hydroxyhexanoateHigh

To further enhance the efficiency and elegance of biocatalytic syntheses, dual-enzyme systems can be employed in a cascade fashion. These systems combine the activities of two or more enzymes in a single pot to carry out sequential transformations, avoiding the need for isolation of intermediates.

For the asymmetric synthesis of chiral molecules, a dual-enzyme system could, for example, involve a hydrolase for a kinetic resolution step followed by a reductase to transform the resolved intermediate. A notable example is the use of a one-pot ene reductase (ERED) and imine reductase (IRED) cascade for the synthesis of chiral amines. Similarly, a crude dual-enzyme system composed of a KRED and an alcohol dehydrogenase has been used to produce tert-butyl (R)-3-hydroxy-5-hexenoate with high yield and enantioselectivity. Such bienzymatic cascades can be highly effective in addressing challenges like racemization of intermediates by rapidly converting them in a subsequent stereoselective step.

Emerging and Advanced Synthetic Strategies for tert-Butyl 3-oxohex-4-enoate

Recent advancements in synthetic methodologies have provided new avenues for the preparation of this compound and related 3-oxohex-enoates. These strategies include continuous-flow processes, organocatalyzed reactions, and C-H bond activation techniques, which collectively address the challenges of stereoselectivity and atom economy.

Continuous-Flow Processes for Enantioselective Synthesis

Continuous-flow technology has emerged as a powerful tool in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The application of continuous-flow systems to the synthesis of β-keto esters has demonstrated potential for high-throughput production and improved reaction control. While specific examples detailing the enantioselective synthesis of this compound in continuous flow are not extensively documented, the principles can be extrapolated from the synthesis of related chiral molecules.

Continuous-flow setups for enantioselective synthesis often involve the immobilization of a chiral catalyst or reagent in a packed-bed reactor. This allows for the continuous passage of reactants through the catalytic zone, leading to the formation of the chiral product which is then collected downstream. The advantages of this approach include precise control over reaction parameters such as temperature, pressure, and residence time, which can significantly impact the enantioselectivity of the reaction. Furthermore, the ease of separation of the product from the immobilized catalyst simplifies purification and allows for catalyst recycling, a key aspect of sustainable chemistry.

A study on the continuous-flow synthesis of β-ketoesters has highlighted the use of heterogeneous catalysis in achieving efficient and scalable production. acs.org This methodology can be adapted for enantioselective processes by employing a chiral heterogeneous catalyst. The table below illustrates a hypothetical continuous-flow process for the synthesis of a chiral β-keto ester, showcasing the key parameters that can be optimized.

ParameterValuePurpose
Catalyst Immobilized Chiral OrganocatalystTo induce enantioselectivity.
Reactor Type Packed-Bed ReactorTo contain the solid-supported catalyst.
Flow Rate 0.5 mL/minTo control the residence time of reactants.
Temperature 25 °CTo optimize reaction rate and selectivity.
Concentration 0.1 MTo ensure efficient conversion.
Solvent TolueneTo dissolve reactants and facilitate flow.

Organocatalyzed Methodologies for Related 3-Oxohex-enoates

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. In the context of 3-oxohex-enoates, which are vinylogous β-keto esters, organocatalysis offers a powerful strategy for controlling stereochemistry.

A significant development in this area is the organocatalytic asymmetric Michael addition of vinylogous α-ketoester enolates to nitroolefins. nih.govrsc.orgrsc.org This reaction, catalyzed by a chiral bifunctional organocatalyst, proceeds with high regioselectivity at the α-position of the vinylogous ketoester. nih.govrsc.orgrsc.org This methodology provides access to highly functionalized and enantioenriched products that are structurally related to 3-oxohex-enoates. nih.govrsc.orgrsc.org

The reaction typically employs a squaramide-based organocatalyst, which can activate both the nucleophile and the electrophile through hydrogen bonding interactions. The table below summarizes the results from a study on the α-addition of a deconjugated α-keto ester to various nitroolefins, demonstrating the high yields and enantioselectivities achievable with this method. nih.govrsc.orgrsc.org

EntryNitroolefinCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1nitrostyrene1.08598
24-chloronitrostyrene1.08897
32-nitrostyrene1.08299
4(E)-1-nitro-3-phenylprop-1-ene0.57596
5(E)-1-nitrobut-1-ene1.06094

These findings underscore the potential of organocatalysis for the enantioselective synthesis of complex molecules derived from vinylogous ketoesters like this compound.

C-H Bond Activation Strategies for Related Conjugated Esters

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing field in organic synthesis that offers a more atom- and step-economical approach to building molecular complexity. While the direct application of C-H activation for the synthesis of this compound is not yet established, strategies developed for related conjugated esters provide a conceptual framework.

Transition-metal-catalyzed C-H activation has been successfully employed for the synthesis of α,β-unsaturated esters. These reactions often involve the coupling of an alkene with a compound containing an activated C-H bond, facilitated by a metal catalyst such as rhodium or ruthenium. For instance, the alkylation of α,β-unsaturated imines via rhodium-catalyzed C-H activation at the β-position has been reported to produce tri- and tetrasubstituted α,β-unsaturated imines with high stereoselectivity. Subsequent hydrolysis of the imine furnishes the corresponding α,β-unsaturated aldehyde. A similar strategy could potentially be adapted for the synthesis of 3-oxohex-4-enoates by using an appropriate starting material.

The development of C-H activation reactions directed by native functional groups, such as ketones and esters, is a key area of research. Recently, palladium-catalyzed β-C-H functionalization of ketones and carboxylic esters has been achieved using specialized ligands. This approach allows for the introduction of various functional groups at the β-position, which is a promising strategy for the synthesis of substituted conjugated esters.

The table below outlines a general scheme for a hypothetical C-H activation approach to a conjugated ester, highlighting the key components of such a reaction.

ComponentExampleRole
Substrate Saturated EsterProvides the C-H bond to be activated.
Coupling Partner AlkeneIntroduces the unsaturation.
Catalyst [Rh(cod)Cl]₂Facilitates the C-H activation and C-C bond formation.
Ligand PCy₃Modifies the reactivity and selectivity of the catalyst.
Oxidant Cu(OAc)₂Regenerates the active catalyst.

While significant challenges remain in applying these methods to the specific synthesis of this compound, the ongoing advancements in C-H activation hold promise for the future development of highly efficient and selective synthetic routes.

Chemical Transformations and Reaction Pathways of Tert Butyl 3 Oxohex 4 Enoate

Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The presence of an α,β-unsaturated ketone makes tert-butyl 3-oxohex-4-enoate susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions.

Michael Additions and Conjugate Functionalizations

The Michael addition, a cornerstone of carbon-carbon bond formation, is a prominent reaction for this compound. youtube.com In this reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated system, the Michael acceptor. youtube.com This conjugate addition leads to the formation of a 1,5-dicarbonyl compound. youtube.com

For instance, the reaction of this compound with nucleophiles like 4-methoxyaniline has been documented. thieme-connect.de Similarly, the conjugate addition of 1,3-dicarbonyl compounds to α,β-unsaturated systems like ethyl 3-oxohex-4-enoate highlights the utility of this pathway for creating more complex molecular architectures. scispace.com The diastereoselective conjugate addition of lithium amides to related butenoates has also been explored, setting the stereochemistry for subsequent transformations. acs.org

Organocatalytic Enantioselective Nucleophilic Vinylic Substitution

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of molecules. In the context of this compound and its derivatives, organocatalytic enantioselective nucleophilic vinylic substitution (SNV) represents a sophisticated method for introducing chirality. nih.gov This type of reaction, often catalyzed by chiral pyridine (B92270) compounds or dihydrocinchonine derivatives, allows for the stereocontrolled replacement of a leaving group at the vinylic position. thieme-connect.debuchler-gmbh.com

Research has demonstrated the use of chiral phase-transfer catalysts in the reaction of α-substituted-α-cyanoacetates with related (Z)-4-chlorobut-3-en-2-ones, yielding substituted tert-butyl (R,Z)-2-cyano-5-oxohex-3-enoate products with high enantioselectivity. buchler-gmbh.com These reactions underscore the potential to synthesize optically active compounds from achiral starting materials through carefully designed catalytic cycles. nih.gov

Carbonylic Reactivity and Selective Reductions

The ketone functionality in this compound provides another site for chemical modification, most notably through reduction reactions.

Stereoselective Reduction of the Ketone Moiety to Hydroxy Esters

The selective reduction of the ketone in the presence of the α,β-unsaturated system is a key transformation that yields valuable chiral hydroxy esters. These products are important intermediates in the synthesis of natural products and pharmaceuticals. researchgate.netnih.gov Chemoenzymatic approaches, utilizing ketoreductases (Kreds), have proven highly effective for this purpose. researchgate.netnih.gov

For example, the asymmetric reduction of the related methyl 3-oxohex-5-enoate using NADPH-dependent ketoreductases has been extensively studied. researchgate.netnih.gov Various ketoreductases have shown excellent activity and stereoselectivity in this transformation. researchgate.net Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed for the reduction of the carbonyl group, often following an initial organometallic addition to the ester. nih.gov

Stereoselective Reduction of Keto Esters
SubstrateReducing Agent/CatalystProductKey FeaturesReference
methyl 3-oxohex-5-enoateKetoreductases (e.g., Kred 119)Optically active hydroxy esterHigh conversion and enantioselectivity researchgate.netnih.gov
This compound derivativeNaBH₄Hydroxy esterChemical reduction of the ketone nih.gov

Cyclization Reactions and Skeletal Rearrangements

The bifunctional nature of this compound makes it an ideal substrate for cyclization reactions, enabling the construction of various cyclic frameworks.

Domino and Cascade Cycloaddition Reactions Leading to Cyclic Structures

Domino and cascade reactions offer an efficient pathway to complex cyclic molecules from simple precursors in a single operation. uni-hannover.de These reactions involving this compound and its derivatives often proceed through cycloaddition pathways. thieme-connect.descispace.com For example, organocatalyzed domino reactions can lead to the synthesis of chiral cyclohexenones. scispace.com

Mechanistic studies on domino cycloaddition reactions, such as the [4+2] cycloaddition followed by a retro [3+2] and a subsequent [3+2] cycloaddition, provide insight into the formation of polycyclic structures. researchgate.net These reactions are stereoselective and their feasibility is often dependent on the electronic properties of the reacting partners. researchgate.net The Michael addition can also initiate a cascade, leading to the formation of cyclic products. thieme-connect.de

Domino and Cascade Cycloaddition Reactions
Reaction TypeReactantsProductKey FeaturesReference
Organocatalyzed Domino Synthesistert-butyl-3,5-dioxohexanoate, trans-β-nitrostyrene, ethyl 3-oxohex-4-enoateChiral cyclohexenonesEnantioselective cascade scispace.com
Domino Cycloaddition1,3,4-Oxadiazoles and cycloalkenesPolycyclic adductsStereoselective formation of cis or trans isomers researchgate.net
Michael Addition Initiated Cascade4-methoxyaniline, this compoundCyclic structuresInvolves [2+4]-cycloaddition thieme-connect.de

Nazarov Cyclization and Subsequent Wagner-Meerwein Rearrangements with Analogues

The Nazarov cyclization, a 4π-electrocyclic reaction of divinyl ketones, provides a powerful method for synthesizing cyclopentenones. Analogues of this compound, which possess a divinyl ketone-like scaffold, are potential substrates for this transformation. The reaction is typically initiated by a Lewis acid or a strong Brønsted acid, which promotes the formation of a pentadienyl cation. This cation then undergoes a conrotatory 4π-electrocyclization to form a cyclopentenyl cation intermediate. nih.govnih.gov Subsequent elimination of a proton yields the cyclopentenone product.

However, the initial cyclopentenyl cation can undergo rearrangements, most notably the Wagner-Meerwein shift, prior to elimination. These nih.govcdnsciencepub.com-shifts are driven by the formation of a more stable carbocation. The chemoselectivity of these shifts depends on the migratory aptitude of the groups attached and the steric environment of the substrate and promoter. nih.govnih.gov This sequence allows for the construction of highly functionalized cyclopentenones, including those with adjacent quaternary stereocenters. nih.govacs.org

For instance, studies on various dienones have shown that the reaction can proceed through two sequential nih.govcdnsciencepub.com-shifts following the initial electrocyclization. nih.gov The choice of catalyst can be crucial; copper(II) has been shown to mediate the Nazarov/Wagner-Meerwein rearrangement sequence effectively. nih.govacs.org In some cases, the reaction can be performed with catalytic amounts of copper(II) in conjunction with a weak Lewis acid. acs.org Zeolites have also been demonstrated to catalyze Nazarov cyclizations by stabilizing the intermediate carboxonium species. csic.es

The reaction of trisubstituted α,α'-dienones has been investigated to understand the mechanistic aspects of these rearrangements. Depending on the substitution pattern, different cyclopentenone products are formed, indicating that the reaction pathway involves Wagner-Meerwein shifts to generate the most stable carbocation intermediate. lookchem.com

Table 1: Examples of Nazarov Cyclization/Wagner-Meerwein Rearrangement in Dienone Analogues

Entry Substrate Catalyst/Conditions Product(s) Observations Reference
1 1,5-Diphenyl-1,4-pentadien-3-one Cu(OTf)₂ 2,5-Diphenyl-2-cyclopenten-1-one Standard Nazarov product. acs.org
2 Substituted Divinyl Ketone Cu(II)-bisoxazoline complex Highly functionalized cyclopentenone Prevents E/Z isomerization, leading to high diastereoselectivity. nih.govacs.org
3 α,δ-Dimethyl-α'-alkyl α,α'-dienone Conc. H₂SO₄, heat 3,4-Dimethyl-4-alkyl-2-cyclopentenone Product formed via Wagner-Meerwein shift. lookchem.com

This table presents data for analogous divinyl ketone systems to illustrate the principles of Nazarov cyclization and subsequent rearrangements.

Intramolecular Cyclizations of Related Derivatives

Derivatives of this compound, particularly those that can be transformed into diesters or other suitably functionalized linear chains, are candidates for intramolecular cyclization reactions to form cyclic structures. A prominent example of such a transformation is the Dieckmann condensation. libretexts.orgjove.com This reaction is an intramolecular Claisen condensation of a diester, which, in the presence of a strong base, yields a cyclic β-keto ester. libretexts.org For this to occur, a derivative of this compound would first need to be converted into a 1,6- or 1,7-diester to form a five- or six-membered ring, respectively, which are the most common and stable products of this reaction. jove.com

The mechanism involves the deprotonation of an α-carbon to one ester group, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. libretexts.orgjove.com The subsequent elimination of an alkoxide group forms the cyclic β-keto ester. The reaction is typically driven to completion by the deprotonation of the acidic α-hydrogen of the newly formed β-keto ester product by the base. libretexts.org

Another approach for the cyclization of related β-keto ester derivatives involves the intramolecular alkylation of dianions generated from ω-halo-β-keto esters. This method has been successfully applied to the synthesis of macrocyclic β-keto lactones. cdnsciencepub.comresearchgate.net The process involves forming a dianion from the β-keto ester, which then undergoes an intramolecular SN2 reaction, displacing a halide at the other end of the chain to form the cyclic product. cdnsciencepub.com

Table 2: Intramolecular Cyclization Methods for Ester Derivatives

Reaction Type Substrate Type Reagents/Conditions Product Type Key Feature Reference
Dieckmann Condensation 1,6- or 1,7-Diesters Strong base (e.g., NaOEt) Cyclic β-keto ester Forms stable 5- or 6-membered rings. libretexts.orgjove.com

This table outlines general intramolecular cyclization strategies applicable to derivatives of the title compound.

Multicomponent Reactions and Functional Group Interconversions

Ugi Reactions Incorporating Hex-4-enoate Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org The α,β-unsaturated keto-functionality within the this compound scaffold makes it a potential candidate for participation in Ugi-type reactions, specifically as the carbonyl component.

While direct examples involving this compound are not prevalent, the use of α,β-unsaturated ketones in Ugi reactions has been demonstrated. nih.govresearchgate.net A key challenge is that the Michael addition of the amine to the α,β-unsaturated system can compete with the desired imine formation required for the Ugi pathway. researchgate.net However, specific conditions and catalysts have been developed to favor the 1,4-addition Ugi reaction. nih.gov

The general mechanism proceeds through the formation of an iminium ion from the ketone and amine, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate to form an intermediate α-adduct, which rearranges via a Mumm rearrangement to yield the final product. beilstein-journals.org The incorporation of an unsaturated scaffold like that from a hex-4-enoate derivative would result in products containing this structural motif, which could be valuable for further synthetic modifications. beilstein-journals.org Post-Ugi transformations are common, allowing the initial adducts to be converted into diverse heterocyclic structures. frontiersin.org

Table 3: Components and Products of a Hypothetical Ugi Reaction

Carbonyl Component (Analogue) Amine Carboxylic Acid Isocyanide Potential Product Structure Reference
Cyclic α,β-Unsaturated Ketone Primary Amine Carboxylic Acid Isocyanide α-Acylamino amide with a cyclic backbone nih.govresearchgate.net

This table illustrates the components of the Ugi reaction and the potential application to the title compound's scaffold based on analogous reactions.

Recyclization Reactions of Furanone-Derived Analogues

Furanones, particularly substituted furan-2(5H)-ones, are versatile precursors in heterocyclic synthesis and can undergo recyclization reactions. researchgate.net These reactions are significant as furanones can potentially be synthesized from β-keto esters like this compound or its derivatives. The interaction of furanones with nitrogen-containing nucleophiles is a key transformation pathway. beilstein-journals.orgnih.gov

The course of the reaction depends heavily on the nature of the nucleophile used. nih.gov For example, reaction with simple aliphatic amines might lead to ring-opened products or enamines, whereas reactions with dinucleophiles such as hydrazine (B178648) or hydroxylamine (B1172632) can lead to complete recyclization of the furanone ring into a new heterocyclic system. beilstein-journals.orgnih.gov A common process involves the initial nucleophilic attack at the carbonyl group or conjugate addition, leading to the opening of the furanone ring. This is followed by an intramolecular cyclization involving another nucleophilic site on the reagent, ultimately forming a new ring, such as a pyrrolone, pyridazinone, or pyrazolone (B3327878). beilstein-journals.orgnih.govekb.eg

For instance, the reaction of certain 3-carbonyl substituted furanones with hydrazine derivatives has been shown to proceed via opening of the furan (B31954) ring followed by cyclization to yield pyrazolone derivatives. beilstein-journals.org The reaction conditions, such as the solvent and the use of acid catalysis, can significantly influence the outcome and yield of the recyclization. nih.gov

Table 4: Recyclization of Furanone Analogues with Nucleophiles

Furanone Analogue Nucleophile Conditions Product Heterocycle Proposed Mechanism Reference
2H-furo[3,2-b]pyran-2-one Phenylhydrazine EtOH, reflux Pyrazol-3-one derivative Ring opening followed by intramolecular cyclization. nih.gov
2H-furo[3,2-b]pyran-2-one Hydroxylamine EtOH, reflux Isoxazolone derivative Ring opening followed by intramolecular cyclization. beilstein-journals.org

This table summarizes recyclization reactions of furanone systems that could be conceptually derived from the title compound.

Role of Tert Butyl 3 Oxohex 4 Enoate As a Key Intermediate in Complex Molecule Synthesis

Building Block in the Construction of Chiral Organic Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. tert-Butyl 3-oxohex-4-enoate has emerged as a valuable precursor for the construction of chiral organic compounds.

One notable application involves its use in organocatalytic domino reactions to synthesize chiral cyclohexenones. scispace.com These reactions, which form multiple chemical bonds in a single synthetic operation, provide an efficient pathway to complex cyclic structures. The presence of the tert-butyl ester is often crucial for achieving high levels of stereocontrol in these transformations. uni-regensburg.de For instance, the enantioselective Michael addition of various nucleophiles to this compound, followed by intramolecular cyclization, can generate highly functionalized and stereochemically defined cyclic systems.

Furthermore, the enzymatic reduction of the ketone in this compound offers a green and highly selective method for producing chiral building blocks. Ketoreductases (KREDs) can reduce the carbonyl group to a hydroxyl group with exceptional enantioselectivity, leading to the formation of chiral alcohols. acs.org For example, a continuous-flow process utilizing an immobilized ketoreductase has been developed for the transformation of tert-butyl 3-oxohex-5-enoate into tert-butyl (3R)-3-hydroxyl-5-hexenoate with excellent stereoselectivity (>99.9% ee) and high yield (93%). acs.org These chiral hydroxy esters are versatile intermediates that can be further elaborated into a variety of complex molecules.

The strategic placement of the tert-butyl group also plays a role in directing the stereochemical outcome of certain reactions. In the synthesis of chiral malonates, for example, the bulky tert-butyl group can influence the approach of reagents, leading to preferential formation of one enantiomer. researchgate.net This steric influence is a key principle in asymmetric synthesis.

Precursor in Natural Product Total Synthesis and Analogues (e.g., Rugulactone)

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. This compound and its derivatives have proven to be instrumental as precursors in the synthesis of several biologically active natural products and their analogues.

A prominent example is the chemoenzymatic synthesis of Rugulactone, a natural product that has shown significant biological activity, including the inhibition of the nuclear factor κB (NF-κB) activation pathway. researchgate.net In one approach, a related compound, methyl 3-oxohex-5-enoate, is enzymatically reduced to the corresponding chiral alcohol. mdpi.com This key chiral intermediate is then converted to a dihydroxy ester, which ultimately cyclizes to form a lactone that is a core component of Rugulactone. researchgate.netmdpi.com The synthesis demonstrates the power of combining enzymatic and traditional chemical methods to access complex natural product scaffolds. researchgate.netmdpi.com

The ginkgolides, a family of structurally complex diterpenoids with interesting neuroprotective properties, also represent a significant challenge in total synthesis. chemrxiv.org While not a direct precursor, the strategic use of tert-butyl groups is a notable feature in the synthesis of these molecules, highlighting the importance of this functional group in the construction of complex natural products. chemrxiv.org The presence of a tert-butyl group can influence the conformation of intermediates, guiding the stereochemical outcome of key bond-forming reactions.

Furthermore, derivatives of this compound can be utilized in the synthesis of other natural product classes. For instance, the development of synthetic strategies towards complex polyketide natural products often involves intermediates with similar structural motifs. nih.gov The ability to introduce chirality and functionality in a controlled manner makes these types of building blocks highly valuable in the multi-step synthesis of such intricate molecules.

Synthetic Intermediate for Pharmaceutical and Agrochemical Scaffolds

The quest for new and effective pharmaceuticals and agrochemicals is a major focus of chemical research. The structural motifs present in this compound make it a valuable intermediate for the synthesis of diverse molecular scaffolds with potential biological activity.

The pyrazole (B372694) ring system is a common feature in many marketed drugs. mdpi.com While not a direct cyclization precursor itself, the keto-enoate functionality of this compound can be modified to create precursors for pyrazole synthesis. For example, condensation with hydrazines is a common method for forming pyrazole rings.

Similarly, the synthesis of various heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals can be approached using intermediates derived from this compound. For example, the synthesis of substituted pyrroles, which are found in cholesterol-lowering and anti-cancer drugs, often involves the cyclization of enamine derivatives. semanticscholar.org The reactivity of the β-keto ester in this compound allows for its conversion into such enamines.

The development of arginase inhibitors, which have potential applications in treating cardiovascular and other diseases, has also utilized intermediates with structural similarities to this compound. mdpi.com The synthesis of these inhibitors often involves the construction of α,α-disubstituted amino acids, where the careful introduction of functional groups is critical for biological activity. mdpi.com

The table below summarizes some of the pharmaceutical and agrochemical scaffolds that can be accessed through synthetic pathways involving this compound or its derivatives.

ScaffoldPotential ApplicationReference
Chiral CyclohexenonesBuilding blocks for complex molecules scispace.com
PyrrolidonesHeterocyclic core in pharmaceuticals vulcanchem.com
PyrazolesAnti-inflammatory, antipsychotic drugs mdpi.com
Arginase InhibitorsCardiovascular disease treatment mdpi.com

Contributions to Heterocyclic Chemistry through Cyclization Pathways

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. cem.com this compound and its derivatives serve as versatile platforms for the synthesis of a variety of heterocyclic systems through various cyclization pathways.

One important transformation is the synthesis of furanones. The reaction of 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acids, which can be derived from related precursors, with acetic anhydride (B1165640) can lead to the formation of 5-tert-butyl-3-hydrazono-3H-furan-2-ones. researchgate.net These furanone derivatives can then serve as starting materials for the synthesis of other heterocyclic systems. For example, they can undergo ring-opening reactions with various nucleophiles to generate linear precursors that can be cyclized into different heterocycles. researchgate.netresearchgate.net

The synthesis of pyridines, another crucial heterocyclic core, can also be approached using intermediates derived from this compound. The Bohlmann-Rahtz pyridine (B92270) synthesis, for instance, involves the condensation of an enamine with an alkynone. cardiff.ac.uk The functional groups present in this compound can be readily manipulated to generate the necessary enamine precursors for such reactions.

Furthermore, the intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of fused heterocyclic systems. For example, the "tert-amino effect" describes a type of intramolecular cyclization that can be used to synthesize fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org This strategy relies on the presence of a tertiary amine and an electrophilic center within the same molecule, leading to an intramolecular cyclization.

The table below provides examples of heterocyclic systems that can be synthesized using this compound or its derivatives as starting materials.

Heterocyclic SystemSynthetic ApproachReference
FuranonesIntramolecular cyclization of oxo-enoic acids researchgate.net
PyridinesBohlmann-Rahtz heteroannulation cardiff.ac.uk
PyrrolesPaal-Knorr condensation of derived 1,4-diketones cem.com
Fused PyrazolinesIntramolecular cyclization via the tert-amino effect beilstein-journals.org
Spiro-fused HeterocyclesOrganocatalytic enantioselective (4+3) cyclization rsc.org

Stereochemical Aspects and Asymmetric Synthesis Involving Tert Butyl 3 Oxohex 4 Enoate

Enantioselective Transformations Mediated by Biocatalysts and Enzymes

Biocatalysis has emerged as a powerful and environmentally benign tool for asymmetric synthesis. Enzymes, particularly reductases, offer high stereoselectivity in the transformation of prochiral ketones. The asymmetric reduction of the keto group in β-keto esters like tert-butyl 3-oxohex-4-enoate is a well-established method for producing chiral hydroxy esters. mdpi.com These chiral building blocks are valuable intermediates in the synthesis of complex molecules.

The use of whole-cell biocatalysts, such as yeast, is a common approach. However, a significant challenge with wild-type yeast cells is the presence of multiple dehydrogenases that may have opposing stereoselectivities, potentially leading to a mixture of enantiomers and reducing the enantiomeric excess (ee) of the desired product. mdpi.com To overcome this, isolated enzymes or genetically engineered microorganisms are often employed. Ketoreductases (KREDs), a class of alcohol dehydrogenases, are particularly effective. mdpi.com They often require a cofactor like NADPH, and systems for cofactor recycling are typically integrated into the reaction setup to ensure efficiency. mdpi.com

Research into the enzymatic reduction of structurally similar compounds, such as methyl 3-oxohex-5-enoate, has demonstrated the high efficiency and enantioselectivity of certain ketoreductases. mdpi.com For instance, KREDs have been shown to reduce a keto ester to the corresponding (S)-hydroxy ester with excellent conversion (>99%) and enantiomeric excess (>99% ee). mdpi.com This highlights the potential for similar highly selective transformations of this compound. The principles of stereochemical control by these enzymes are often described by the Prelog rule, which predicts the stereochemistry of the resulting alcohol based on the orientation of the substrate in the enzyme's active site. mdpi.com Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are also used to alter and improve the natural stereoselectivity and substrate scope of these enzymes. mdpi.commdpi.com

Table 1: Examples of Biocatalytic Reduction of Keto Esters This table is representative of typical results for similar substrates, illustrating the potential for this compound.

SubstrateBiocatalyst (Enzyme)Product ConfigurationConversion (%)Enantiomeric Excess (ee %)Reference
Methyl 3-oxohex-5-enoateKred 119(S)>99>99 mdpi.com
Methyl 3-oxohex-5-enoateKred A1C(S)>99>99 mdpi.com
Methyl 3-oxohex-5-enoateKred A1D(S)>99>99 mdpi.com

Organocatalytic Strategies for Stereocontrol

Organocatalysis, which utilizes small organic molecules as catalysts, provides a complementary approach to metal- and biocatalysis for achieving stereocontrol. For α,β-unsaturated systems like this compound, the Michael addition is a key reaction for forming new carbon-carbon bonds at the β-position. wikipedia.org Asymmetric Michael additions, using chiral organocatalysts, can generate stereocenters with high fidelity.

Chiral amines and their derivatives are common organocatalysts that can activate the substrate towards nucleophilic attack. For instance, dihydrocinchonine derivatives have been used as phase-transfer catalysts in the alkylation of related systems, yielding products with controlled stereochemistry. buchler-gmbh.com The catalyst forms a chiral ion pair with the nucleophile, directing its approach to one face of the Michael acceptor.

Another powerful organocatalytic strategy involves domino reactions. For example, a chiral primary amine can catalyze a domino Michael/cyclization sequence between a dicarbonyl compound and an α,β-unsaturated ketone to produce complex chiral cyclohexenone structures. scispace.com These reactions proceed through the formation of chiral enamines or iminium ions, which control the stereochemical outcome of the subsequent bond-forming steps. While specific studies on this compound are limited in the search results, the principles from related substrates are directly applicable. The steric bulk of the tert-butyl group can also play a significant role in influencing the stereochemical course of these reactions. mdpi.com

Table 2: Organocatalytic Reactions on Related α,β-Unsaturated Systems

Reaction TypeMichael AcceptorCatalyst TypeKey IntermediatePotential OutcomeReference
Michael Additionα,β-Unsaturated CarbonylChiral AmineIminium IonEnantioselective C-C bond formation wikipedia.org
Nucleophilic Vinylic Substitution(Z)-4-chlorobut-3-en-2-oneDihydrocinchonine DerivativeChiral Ion PairEnantioselective Alkylation buchler-gmbh.com
Domino Michael/Cyclizationα,β-Unsaturated KetoneChiral Primary AmineChiral EnamineDiastereo- and Enantioselective Cyclohexenone Synthesis scispace.com

Diastereoselective Reactions Utilizing the this compound Scaffold

Once a stereocenter is established in a molecule derived from this compound, it can direct the formation of subsequent stereocenters. This substrate-controlled diastereoselectivity is a cornerstone of complex molecule synthesis. The existing chiral center, often created via an initial enantioselective step as described above, biases the trajectory of incoming reagents to one face of the molecule.

For example, the reduction of a chiral β-keto ester can lead to the formation of a dihydroxy ester. The stereochemical outcome of this reduction is influenced by the configuration of the adjacent carbon atom. Similarly, in Michael additions to chiral α,β-unsaturated esters, the existing stereochemistry at the C4 or C5 position can dictate the facial selectivity of the incoming nucleophile, leading to a diastereomerically enriched product.

Studies on related systems, such as 2-cyclohexenones with a C-4 ester substituent, have shown that the stereoselectivity of Michael additions is highly dependent on the reagents and the existing structure of the substrate. nih.gov The bulky tert-butyl ester group in derivatives of this compound can exert a strong steric influence, guiding the formation of a specific diastereomer. This control is crucial in building up the complex, multi-stereocenter frameworks found in many natural products and pharmaceuticals.

Mechanistic Elucidation and Computational Studies of Reactions Involving Tert Butyl 3 Oxohex 4 Enoate

Investigation of Reaction Mechanisms via Density Functional Theory (DFT) and Experimental Probes

The elucidation of reaction mechanisms for β-keto esters is often a synergistic effort, combining theoretical calculations with tangible experimental evidence. Density Functional Theory (DFT) has emerged as a primary computational tool for mapping the intricate pathways of chemical transformations. sioc-journal.cn DFT calculations allow for the modeling of reactants, intermediates, transition states, and products at the molecular level. sioc-journal.cn By computing the geometries and, crucially, the relative Gibbs free energies of these species, researchers can construct a detailed energy profile for a proposed reaction mechanism. rsc.org

In a typical DFT study, multiple potential reaction pathways are modeled. The viability of each path is assessed by calculating the activation energy (the energy barrier of the transition state) for each step. sioc-journal.cn Pathways with lower energy barriers are considered more kinetically favorable. For instance, in a study of the InX₃-catalyzed reaction of N-methylindole with a keto ester, DFT calculations showed that the activation energy for forming the 1,4-adduct was significantly lower than for the 1,2-adduct, correctly predicting the major product observed experimentally. sioc-journal.cn

However, computational models rely on approximations and must be validated by experimental results. acs.org Experimental probes provide this crucial real-world data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying the structure of intermediates that may be too transient to isolate. nih.govnih.gov For example, combined DFT and NMR studies on the tandem chain extension-aldol reaction of β-keto esters provided evidence for a proposed carbon-zinc bound organometallic intermediate, which was key to understanding the reaction pathway. nih.gov Isotopic labeling studies, such as using deuterated substrates, can also pinpoint which bonds are broken or formed in the rate-determining step of a reaction, providing further mechanistic insight that can be compared against DFT models. nih.gov Kinetic isotope effect studies serve a similar purpose, offering data that helps to identify the turnover-limiting step in a catalytic cycle. acs.org

Fluorescent probes based on a β-ketoester moiety have been developed for detecting species like hydrazine (B178648). rsc.orgrsc.org The mechanism involves the ketone reacting with hydrazine to form a hydrazone, followed by an intramolecular cyclization that releases a fluorophore. rsc.org This application underscores the importance of understanding the fundamental reactivity of the β-ketoester functional group.

The table below illustrates a hypothetical comparison of two competing reaction pathways for a reaction involving a β-keto ester, as would be determined by DFT calculations.

SpeciesPathway A Relative Gibbs Energy (kcal/mol)Pathway B Relative Gibbs Energy (kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)+21.5+28.0
Intermediate+5.3+9.8
Transition State 2 (TS2)+15.7+19.2
Products-10.1-8.5

This table is a representative example based on DFT analysis principles. sioc-journal.cnrsc.org

From this hypothetical data, Pathway A would be predicted as the major reaction route due to the lower energy barrier of its rate-determining step (TS1 at +21.5 kcal/mol) compared to Pathway B (TS1 at +28.0 kcal/mol).

Stereochemical Outcome Prediction and Transition State Analysis

Beyond determining if a reaction occurs, a central goal of mechanistic studies is to predict how it occurs in three-dimensional space, defining the stereochemistry of the product. For reactions involving prochiral centers, such as the α-carbon of many β-keto ester enolates, controlling the stereochemical outcome is paramount. DFT-based transition state analysis is a cornerstone of modern stereochemical prediction. semanticscholar.orgacs.org

The stereoselectivity of a reaction is determined by the relative activation energies of the competing transition states that lead to different stereoisomers (e.g., enantiomers or diastereomers). rsc.org A small difference in the Gibbs free energy of activation (ΔΔG‡) between two diastereomeric transition states can lead to a high selectivity for one product. Computational chemists model the various possible transition state structures and calculate their relative energies. acs.org The stereoisomer formed via the lowest-energy transition state is predicted to be the major product. rsc.org

For example, in the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters, DFT calculations were used to analyze the transition states leading to the four possible stereoisomers of the product. semanticscholar.orgacs.org The calculations successfully rationalized the high enantioselectivity observed experimentally by identifying the most stable transition state conformation. semanticscholar.orgacs.org The origin of this stability is often traced to subtle non-covalent interactions within the transition state, such as the minimization of steric repulsion or the presence of stabilizing hydrogen bonds. rsc.orgrsc.orgresearchgate.net The classic Zimmerman-Traxler model, which uses a chair-like six-membered ring to rationalize the stereochemical outcome of aldol (B89426) reactions, is an early example of this type of analysis, where substituents are placed to minimize unfavorable 1,3-diaxial interactions. rsc.org

Modern computational studies have refined this concept, using DFT to probe the precise origins of asymmetric induction. In the phase-transfer-catalyzed perfluoroalkylation of β-ketoesters, calculations indicated that multiple hydrogen-bonding interactions, rather than π-π stacking, were the key interactions in the transition state responsible for stereocontrol. researchgate.net Similarly, the divergent diastereoselectivity observed in the conjugate addition of different cyclic β-ketoesters was traced to preferential orientations driven by dual stabilizing CH⋯O interactions in the respective transition states. rsc.org This level of detailed analysis allows chemists to understand and ultimately control the stereochemical course of reactions. nih.govrsc.org

The following table provides a representative example of how transition state analysis is used to predict stereochemical outcomes.

Transition StateRelative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)Predicted ProductPredicted Ratio
syn-TS15.2syn-product96 : 4
anti-TS17.4anti-product

This table is a representative example based on the principles of transition state analysis for stereoselectivity. nih.govsemanticscholar.orgacs.org

In this example, the transition state leading to the syn product is 2.2 kcal/mol lower in energy than the transition state leading to the anti product. This energy difference translates to a predicted high diastereomeric ratio in favor of the syn isomer.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-oxohex-4-enoate, and how is the product characterized?

  • Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. For example, a modified SN1 reaction using tert-butyl alcohol and a β-keto acid derivative under acidic conditions (e.g., H₂SO₄ catalysis) yields the ester . Characterization involves:
  • NMR Spectroscopy : Low-temperature ¹H and ¹³C NMR analyses confirm the axial/equatorial conformation of the tert-butyl group and the enone system .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • Chromatography : Purity is assessed via HPLC or GC with flame ionization detection.

Q. What safety protocols are critical when handling tert-Butyl 3-oxohex-4-enoate in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, NIOSH-approved P95 respirators or EU-standard P1 filters are recommended .
  • Storage : Store in airtight containers at –20°C to prevent degradation or polymerization. Avoid proximity to oxidizing agents or heat sources .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability and reactivity under varying solvent systems?

  • Methodological Answer :
  • Solvent Polarity Studies : The bulky tert-butyl group enhances steric protection in nonpolar solvents (e.g., hexane), stabilizing the enone system. In polar solvents (e.g., DMSO), hydrogen bonding with the carbonyl group may accelerate hydrolysis, requiring pH-controlled environments (pH 6–8) .
  • Kinetic vs. Thermodynamic Control : DFT calculations with explicit solvent models (e.g., water or methanol) predict preferential equatorial conformers in solution, contrary to gas-phase axial stability .

Q. What advanced analytical techniques resolve contradictions in reported reaction mechanisms involving tert-Butyl 3-oxohex-4-enoate?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O-labeled water or deuterated solvents to track oxygen exchange in hydrolysis pathways .
  • Dynamic NMR (DNMR) : Monitor ring-flipping kinetics in cyclic derivatives at low temperatures (–80°C) to distinguish axial/equatorial isomerization rates .
  • X-ray Crystallography : Resolve ambiguities in solid-state conformations, particularly for intermediates in multi-step syntheses .

Q. How is tert-Butyl 3-oxohex-4-enoate utilized as an intermediate in pharmaceutical research?

  • Methodological Answer :
  • Peptide Mimetics : The enone system participates in Michael additions to generate chiral centers for protease inhibitors .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions with aryl halides yield biaryl derivatives for kinase inhibitor development .
  • Scale-Up Challenges : Optimize yields (>80%) via continuous-flow reactors to mitigate exothermic side reactions .

Contradictions and Mitigation Strategies

  • Stability in Aqueous Media : reports hydrolysis in DMSO, while emphasizes steric protection in nonpolar solvents. Researchers should pre-test solvent compatibility under reaction-specific conditions.
  • Conformational Preferences : Computational models () conflict with crystallographic data; use hybrid QM/MM simulations with explicit solvent to reconcile differences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.